molecular formula C7H7NO2 B1433914 Methyl nicotinate-2,4,5,6-D4 CAS No. 345909-99-1

Methyl nicotinate-2,4,5,6-D4

Cat. No.: B1433914
CAS No.: 345909-99-1
M. Wt: 141.16 g/mol
InChI Key: YNBADRVTZLEFNH-QFFDRWTDSA-N
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Description

Methyl nicotinate-2,4,5,6-D4 is a deuterated form of methyl nicotinate, a methyl ester of niacin (vitamin B3). This compound is characterized by the substitution of hydrogen atoms with deuterium at positions 2, 4, 5, and 6 on the pyridine ring. The molecular formula for this compound is C7H3D4NO2, and it has a molecular weight of 141.16 g/mol . This compound is primarily used in scientific research as a stable isotope-labeled compound for tracing and analytical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl nicotinate-2,4,5,6-D4 involves the deuteration of methyl nicotinate. The process typically includes the exchange of hydrogen atoms with deuterium using deuterated reagents under controlled conditions. One common method involves the use of deuterated solvents and catalysts to facilitate the exchange reaction .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced catalytic systems to ensure efficient and high-yield deuteration. The product is then purified through techniques such as distillation and crystallization to achieve the desired chemical purity and isotopic enrichment .

Chemical Reactions Analysis

Types of Reactions: Methyl nicotinate-2,4,5,6-D4 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various nicotinic acid derivatives, alcohols, and substituted pyridine compounds .

Scientific Research Applications

Methyl nicotinate-2,4,5,6-D4 is widely used in scientific research due to its stable isotope labeling. Some key applications include:

Mechanism of Action

The mechanism of action of methyl nicotinate-2,4,5,6-D4 is similar to that of methyl nicotinate. It acts as a peripheral vasodilator, enhancing local blood flow at the site of application. This effect is thought to involve the release of prostaglandin D2, which induces vasodilation of peripheral blood capillaries . The deuterium labeling does not significantly alter the biological activity but allows for precise tracking in metabolic studies.

Comparison with Similar Compounds

Uniqueness: Methyl nicotinate-2,4,5,6-D4 is unique due to its specific deuterium labeling, which provides enhanced stability and allows for detailed tracing in scientific studies. This makes it particularly valuable in research settings where precise tracking of metabolic pathways and reaction mechanisms is required .

Properties

IUPAC Name

methyl 2,4,5,6-tetradeuteriopyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO2/c1-10-7(9)6-3-2-4-8-5-6/h2-5H,1H3/i2D,3D,4D,5D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNBADRVTZLEFNH-QFFDRWTDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(N=C1[2H])[2H])C(=O)OC)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301221628
Record name 3-Pyridine-2,4,5,6-d4-carboxylic acid, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301221628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

345909-99-1
Record name 3-Pyridine-2,4,5,6-d4-carboxylic acid, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=345909-99-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Pyridine-2,4,5,6-d4-carboxylic acid, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301221628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

An electrically heated tubular reactor with an i. d. of 12 mm was filled with 15 ml (≈15 g) of catalyst prepared according to EP-A-0 352 674, example 1. Over a period of 60 h, a mixture of methyl nicotinate (78 g), water (149 g) and acetic acid (523 g) was metered using a precision pump to the reactor operating at 410° C. From the reaction mixture, 30.5 g of 3-acetylpyridine, 8.5 g of pyridine and 9.0 g of methyl nicotinate were obtained. This corresponded to a yield of 45% 3-acetylpyridine at a methyl nicotinate conversion of 88% (selectivity 50%). The selectivity of pyridine formation was 19%.
Quantity
8.5 g
Type
solvent
Reaction Step One
Quantity
78 g
Type
reactant
Reaction Step Two
Name
Quantity
149 g
Type
reactant
Reaction Step Two
Quantity
523 g
Type
reactant
Reaction Step Two
[Compound]
Name
catalyst
Quantity
15 mL
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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